molecular formula C20H18BrNO2 B2874590 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide CAS No. 2097921-54-3

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide

Cat. No.: B2874590
CAS No.: 2097921-54-3
M. Wt: 384.273
InChI Key: JFZKXLGDYWQYRB-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide is an organic compound that features a bromophenyl group, a furan ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl group to introduce the bromine atom. This is followed by the formation of the furan ring through cyclization reactions. The final step involves the formation of the propanamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Compounds with various functional groups replacing the bromine atom.

Scientific Research Applications

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The propanamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide
  • 3-(2-fluorophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide
  • 3-(2-iodophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide

Uniqueness

3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The combination of the bromophenyl group and the furan ring provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKXLGDYWQYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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